Cas no 87152-99-6 (2(1H)-Quinolinone, 3,4-dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-yl]butoxy]-, cis- (9CI))
87152-99-6 structure
Product Name:2(1H)-Quinolinone, 3,4-dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-yl]butoxy]-, cis- (9CI)
CAS-Nr.:87152-99-6
MF:C27H33N5O3
MW:475.582626104355
CID:6627820
Update Time:2024-01-05
2(1H)-Quinolinone, 3,4-dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-yl]butoxy]-, cis- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 2(1H)-Quinolinone, 3,4-dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-yl]butoxy]-, cis- (9CI)
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- Inchi: 1S/C27H33N5O3/c33-27-16-9-21-18-24(14-15-25(21)28-27)34-17-5-4-8-26-29-30-31-32(26)22-10-12-23(13-11-22)35-19-20-6-2-1-3-7-20/h1-3,6-7,14-15,18,22-23H,4-5,8-13,16-17,19H2,(H,28,33)/t22-,23+
- InChI-Schlüssel: XRUPHZGOQSSEMF-ZRZAMGCNSA-N
- Lächelt: N1C2=C(C=C(OCCCCC3N([C@@H]4CC[C@H](OCC5=CC=CC=C5)CC4)N=NN=3)C=C2)CCC1=O
Experimentelle Eigenschaften
- Dichte: 1.30±0.1 g/cm3(Predicted)
- Siedepunkt: 740.8±60.0 °C(Predicted)
- pka: 14.22±0.20(Predicted)
2(1H)-Quinolinone, 3,4-dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-yl]butoxy]-, cis- (9CI) Verwandte Literatur
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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